molecular formula C17H16N4O B1422261 N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine CAS No. 1993501-23-7

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

Cat. No.: B1422261
CAS No.: 1993501-23-7
M. Wt: 292.33 g/mol
InChI Key: XELCCCWBUUMWSJ-YBFXNURJSA-N
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Description

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine typically involves the condensation of 2-methoxybenzaldehyde with 4-phenyl-1H-imidazole-1,2-diamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N1-[(1E)-(2-Hydroxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
  • N1-[(1E)-(2-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
  • N1-[(1E)-(2-Nitrophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

Uniqueness

N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,20)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELCCCWBUUMWSJ-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C=C(N=C2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
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N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
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N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
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N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
Reactant of Route 5
N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
Reactant of Route 6
N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

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